molecular formula C21H32N2O3 B11360580 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide

Cat. No.: B11360580
M. Wt: 360.5 g/mol
InChI Key: UZMXGSBHIMNUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a cyclohexyl group, and a propoxybenzamide moiety. It is often used in various fields such as chemistry, biology, and medicine due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide typically involves a multi-step process. The initial step often includes the formation of the cyclohexylmethylamine intermediate, which is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature and pH control, along with continuous stirring, helps in achieving consistent product quality. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This compound can inhibit the activity of enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(piperidin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide
  • N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-butoxybenzamide

Uniqueness

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for targeted research applications.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-4-propoxybenzamide

InChI

InChI=1S/C21H32N2O3/c1-2-14-26-19-8-6-18(7-9-19)20(24)22-17-21(10-4-3-5-11-21)23-12-15-25-16-13-23/h6-9H,2-5,10-17H2,1H3,(H,22,24)

InChI Key

UZMXGSBHIMNUNB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.